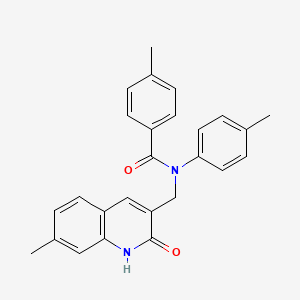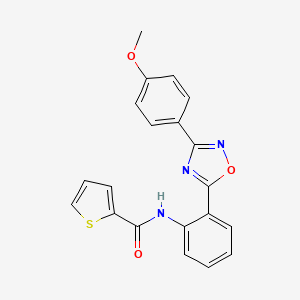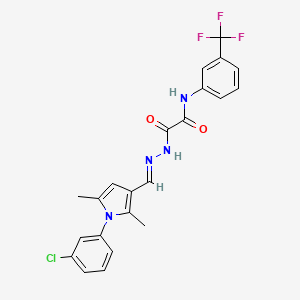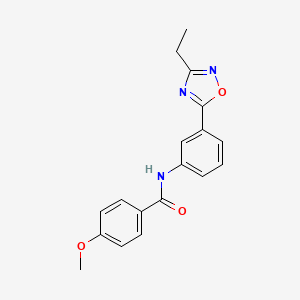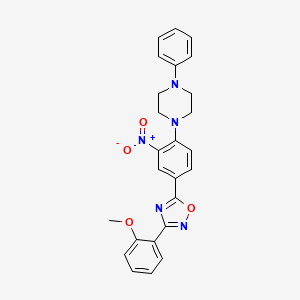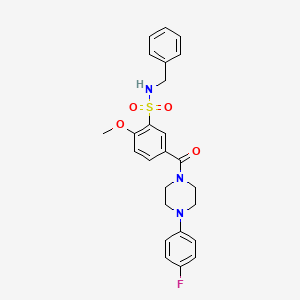
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as MMMP, is a chemical compound that has been of interest to researchers due to its potential use in the development of new drugs. MMMP belongs to the class of piperidine-based compounds, which have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Applications De Recherche Scientifique
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in the development of new drugs for the treatment of various conditions, including pain, inflammation, and addiction. In particular, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models of pain, and it has been suggested that it may act as a partial agonist of the mu-opioid receptor. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation, and it has been proposed that it may act by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been found to have anti-addictive effects in animal models of drug addiction, and it has been suggested that it may act by modulating the activity of the dopamine system.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide is not well understood, but it is thought to act by binding to specific receptors in the brain and other tissues. In particular, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-addictive effects. In animal models of pain, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce the sensitivity to painful stimuli, and it has been suggested that it may act by inhibiting the transmission of pain signals in the spinal cord and brain. In animal models of inflammation, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that it may act by inhibiting the activation of immune cells, such as macrophages and T cells. In animal models of addiction, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to reduce the self-administration of drugs of abuse, such as cocaine and morphine, and it has been suggested that it may act by modulating the activity of the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have a range of biological activities, which makes it a useful tool for studying the mechanisms of pain, inflammation, and addiction. Additionally, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been found to be relatively safe and well-tolerated in animal models, which makes it a suitable candidate for further development as a drug. However, one limitation of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide in lab experiments is that it is a relatively complex molecule, which makes its synthesis and purification challenging. Additionally, the exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide is not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, which may have improved potency and selectivity for specific targets. Another area of interest is the study of the mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, which may lead to a better understanding of the regulation of pain, inflammation, and addiction. Additionally, the use of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide in combination with other drugs or therapies may have synergistic effects that could improve the efficacy of treatment. Finally, the development of new methods for the synthesis and purification of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide may improve the yield and purity of the compound, which could facilitate further research.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylpiperidin-4-amine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonyl chloride. This intermediate is then treated with 4-(dimethylamino)pyridine and N,N-dimethylformamide to form the desired carboxamide product. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-14-18(8-9-19(15)26-2)27(24,25)22-12-10-16(11-13-22)20(23)21-17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAOTXOBSSVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
